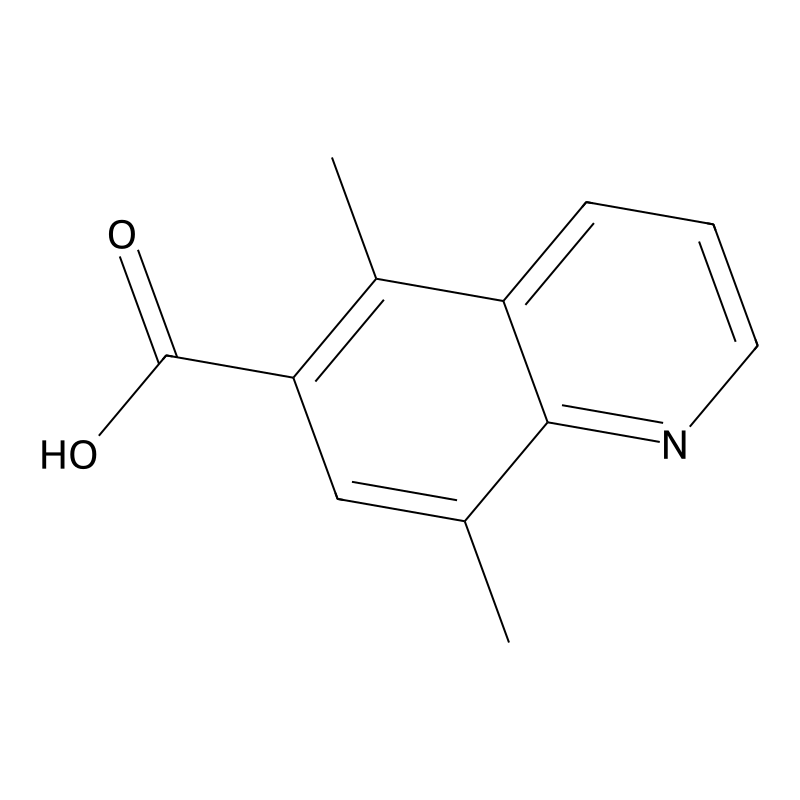

5,8-Dimethylquinoline-6-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

5,8-Dimethylquinoline-6-carboxylic acid is a heterocyclic organic compound characterized by a quinoline structure with two methyl groups at the 5 and 8 positions and a carboxylic acid functional group at the 6 position. Its molecular formula is , and it has a molecular weight of approximately 201.22 g/mol. This compound is recognized for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.

- Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives, which may exhibit different biological activities.

- Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol or aldehyde.

- Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring, allowing for further functionalization of the compound.

These reactions highlight the versatility of 5,8-dimethylquinoline-6-carboxylic acid in synthetic organic chemistry.

Research indicates that 5,8-dimethylquinoline-6-carboxylic acid exhibits significant biological activity, particularly in antimicrobial and anticancer domains. The compound has shown potential in inhibiting key enzymes involved in DNA replication and cell division, such as DNA gyrase and topoisomerase. Additionally, it may possess properties that allow it to chelate metal ions, enhancing its antimicrobial efficacy. Studies have also suggested its role as a candidate for drug development due to its ability to affect various biochemical pathways related to cell growth and proliferation.

The synthesis of 5,8-dimethylquinoline-6-carboxylic acid can be achieved through several methods:

- Friedländer Synthesis: This method involves the condensation of an appropriate aniline derivative with a carbonyl compound in the presence of an acid catalyst.

- Skraup Synthesis: A common approach that utilizes aniline, glycerol, and an oxidizing agent like nitrobenzene or sulfuric acid to form the quinoline core.

- Carboxylation Reactions: The introduction of the carboxylic acid group can be accomplished via carboxylation reactions using Grignard reagents followed by carbonation.

These methods can be optimized for industrial production using green chemistry principles to minimize environmental impact.

5,8-Dimethylquinoline-6-carboxylic acid has diverse applications across various fields:

- Pharmaceuticals: Due to its biological activity, it is explored as a potential therapeutic agent against infections and cancer.

- Dyes and Pigments: The compound is also used in the production of dyes and pigments owing to its structural properties.

- Catalysis: It serves as a catalyst in several organic reactions, enhancing reaction rates and selectivity.

Interaction studies involving 5,8-dimethylquinoline-6-carboxylic acid focus on its ability to bind with various biological targets. Research indicates that it may interact with enzymes such as dihydroorotate dehydrogenase (DHODH), which plays a crucial role in nucleotide synthesis. Inhibition of DHODH can lead to pyrimidine depletion, affecting cell cycle progression and providing avenues for cancer therapy. Furthermore, its interactions with metal ions could enhance its antimicrobial properties.

Several compounds share structural similarities with 5,8-dimethylquinoline-6-carboxylic acid. Below is a comparison highlighting their uniqueness:

| Compound | Structure Features | Unique Properties |

|---|---|---|

| Quinoline-4-carboxylic acid | Lacks methyl substitutions | Less hydrophobic; lower reactivity |

| 2-Phenylquinoline-4-carboxylic acid | Contains phenyl group without dimethyl substitutions | Different steric and electronic properties |

| 6,8-Dimethylquinoline-4-carboxylic acid | Lacks the 5-methyl group | Altered reactivity due to missing methyl substitution |

5,8-Dimethylquinoline-6-carboxylic acid is unique due to its combination of methyl groups and carboxylic acid functionality, which enhances its chemical stability and potential biological activities compared to these similar compounds.